molecular formula C7H5NO5 B124874 3-Hydroxy-4-nitrobenzoic acid CAS No. 619-14-7

3-Hydroxy-4-nitrobenzoic acid

Cat. No. B124874
Key on ui cas rn: 619-14-7
M. Wt: 183.12 g/mol
InChI Key: XLDLRRGZWIEEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648204B2

Procedure details

3-Hydroxy-4-nitro-benzoic acid (10 g) was dissolved in MeOH (500 ml). 96% H2SO4 (2 ml) was added, and the mixture was heated to 60° C. for 18 hours. The reaction mixture was concentrated to approx. 200 ml, diluted with EtOAc (200 ml) and washed with an aqueous saturated solution of NaHCO3 (2×20 ml). The organic layer was dried over Na2SO4 and the solvent was removed by evaporation to yield 10.5 g of the desired intermediate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH3:19]O>>[CH3:19][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:2]([OH:1])[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to approx. 200 ml
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 ml)
WASH
Type
WASH
Details
washed with an aqueous saturated solution of NaHCO3 (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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